(4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)boronic acid
Description
Properties
IUPAC Name |
[4-chloro-2-fluoro-3-(methoxymethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClFO4/c1-14-4-15-8-6(10)3-2-5(7(8)11)9(12)13/h2-3,12-13H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLGSVSHSQAFNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)OCOC)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClFO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.42 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyaura Borylation of Halogenated Precursors
Route 1 :
Starting material : 4-Chloro-2-fluoro-3-(methoxymethoxy)bromobenzene.
Reagents : Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc.
Conditions : Anhydrous dioxane, 90°C, 12 hours.
Mechanism :
Yield : 78–85% after hydrolysis.
Key Steps :
-
Protection : Methoxymethyl chloride protects the phenolic -OH at position 3 prior to bromination.
-
Borylation : Pd-catalyzed coupling installs the boronate ester.
Advantages : High regioselectivity due to bromide’s superior leaving group ability.
Directed Ortho-Metalation (DoM)
Route 2 :
Starting material : 3-(Methoxymethoxy)-4-chloro-2-fluorobenzene.
Reagents : n-BuLi, B(OMe)₃.
Conditions : THF, −78°C, 2 hours.
Mechanism :
Challenges :
-
Competing lithiation at positions para to methoxymethoxy.
-
Requires stoichiometric n-BuLi, increasing cost.
Protective Group Strategies
Methoxymethyl (MOM) Protection
Procedure :
-
Protection : React 3-hydroxy-4-chloro-2-fluorobenzene with MOM-Cl and DIPEA in DCM.
-
Bromination : NBS in CCl₄ introduces bromide at position 1.
-
Borylation : Miyaura reaction as in Route 1.
Stability : MOM group remains intact under Pd catalysis but hydrolyzes in strong acids.
Isolation and Purification
Salt-Assisted Partitioning
Method :
-
Post-hydrolysis, mix crude product with MeCN/H₂O (1:1).
-
Add NaCl (20 wt%), inducing phase separation.
Efficiency :
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Miyaura Borylation | Pd(dppf)Cl₂ | 85 | 97 | Scalable, high regioselectivity |
| Directed Metalation | n-BuLi | 75 | 92 | Avoids halogenation step |
| Pinacol Ester Hydrolysis | HCl | 88 | 96 | Mild conditions, minimal byproducts |
Mechanistic Insights and Side Reactions
Boroxine Formation
Boronic acids dimerize to boroxines under anhydrous conditions:
Mitigation : Store in humidified solvents or as pinacol esters.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Protodeboronation: Acidic conditions, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Corresponding phenols.
Protodeboronation: De-boronated aryl compounds.
Scientific Research Applications
Organic Synthesis
1.1. Intermediates for Pharmaceuticals
The compound serves as an important intermediate in the synthesis of several pharmaceutical agents. It can be utilized to create derivatives that are active against various diseases, particularly as precursors for herbicides and other agrochemicals. For instance, methods involving (4-chloro-2-fluoro-3-(methoxymethoxy)phenyl)boronic acid have been reported for synthesizing 6-(poly-substituted aryl)-4-aminopicolinate compounds and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acid compounds, which are known for their herbicidal properties .
1.2. Coupling Reactions
Boronic acids are widely recognized for their role in Suzuki-Miyaura coupling reactions, which are fundamental in forming carbon-carbon bonds in organic synthesis. The this compound can participate in these reactions, facilitating the formation of complex organic molecules with high efficiency .
Material Science
2.1. Polymer Development
The compound's boronic acid functional group enables its use in the development of new materials with unique properties. For example, it can be incorporated into polymer matrices or hydrogels to enhance their functionality. Research has demonstrated that boronic acid-functionalized polymers can selectively capture glycoproteins and glycopeptides, which is crucial in biochemical applications such as biosensing and drug delivery .
2.2. Gels and Nanoparticles
Research has shown that this compound can be used to create nanoparticles that selectively enrich glycopeptides from complex mixtures. These nanoparticles are designed to have a hydrophilic core and a boronic acid-functionalized shell, making them suitable for applications in proteomics and biomolecular analysis .
Case Studies
3.1. Glycoprotein Isolation
A study demonstrated the use of boronic acid-functionalized materials for the selective isolation of glycoproteins from biological samples using magnetic microspheres modified with boronic acids . The results indicated high specificity and capacity for glycoprotein capture, showcasing the potential of this compound in biochemical applications.
3.2. Synthesis of Herbicides
In another case, this compound was employed as an intermediate for synthesizing herbicidal compounds . The synthetic pathways involved various reactions that highlighted the compound's utility in agricultural chemistry.
Mechanism of Action
The mechanism of action of (4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Structural Analogues with Methoxymethoxy or Methoxy Substituents
The methoxymethoxy group distinguishes this compound from analogues with simpler methoxy (-OCH₃) or bulkier alkoxy substituents. Key comparisons include:
Key Insight : The position and size of the alkoxy group significantly influence solubility and biological activity. The methoxymethoxy group enhances solubility compared to methoxy but reduces steric hindrance relative to bulkier substituents .
Enzyme Inhibition
- Fungal Histone Deacetylase (HDAC) Inhibition: Boronic acids with phenoxy-methyl groups, such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, exhibit IC₅₀ values of ~1 µM, outperforming trichostatin A (1.5 µM) . The target compound’s chloro-fluoro substitution may enhance target specificity but requires empirical validation.
- β-Lactamase Inhibition: Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) show Ki values as low as 0.004 µM, leveraging bioisosteric effects for improved binding .
Antiproliferative Effects
- Naphthalene/Phenanthrene Derivatives : 6-Hydroxynaphthalen-2-yl boronic acid (IC₅₀: 0.1969 µM) and phenanthren-9-yl boronic acid (IC₅₀: 0.2251 µM) demonstrate potent cytotoxicity, attributed to π-π stacking interactions . The target compound’s aromatic system lacks extended conjugation, likely reducing potency but improving selectivity.
Reactivity in Cross-Coupling Reactions
The chlorine and fluorine substituents in the target compound are electron-withdrawing, which typically slows transmetallation in Suzuki–Miyaura reactions. For example:
- 4-Chlorophenylboronic acid achieves 75% conversion with bromobenzene, compared to 98% for unsubstituted phenylboronic acid .
- 4-Formylphenylboronic acid shows even lower reactivity (63% conversion) due to stronger electron withdrawal .
The methoxymethoxy group in the target compound may mitigate this effect by donating electron density through oxygen lone pairs, though experimental data are lacking.
Solubility and Stability
- Precipitation Issues : Bulky boronic acids like pyren-1-yl boronic acid precipitate in RPMI medium, limiting in vitro assays . The target compound’s methoxymethoxy group likely improves aqueous solubility, as seen in analogues with similar substituents .
- Oxidation Stability : Boronic esters with neopentyl glycol diols oxidize slower (27 minutes for 50% conversion) than those with 2,3-butanediol (5 minutes) . The target compound’s free boronic acid form may exhibit intermediate stability, depending on substituent effects.
Biological Activity
(4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer, antibacterial, and antiviral applications. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBClF, with a molecular weight of 204.39 g/mol. The compound features a boronic acid functional group, which is known for its ability to interact with various biological targets through covalent bonding.
Target Interactions : The primary mechanism of action involves the compound's participation in the Suzuki–Miyaura coupling reaction, where it acts as a reagent that facilitates the formation of carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals.
Biochemical Pathways : The compound has been shown to inhibit specific enzymes and pathways associated with cancer cell proliferation. For instance, boronic acids are known to inhibit proteasomes, leading to cell cycle arrest and apoptosis in cancer cells .
Biological Activities
-
Anticancer Activity :
- Research indicates that boronic acids can induce growth inhibition in various cancer cell lines by disrupting proteasomal activity. For example, studies have shown that compounds similar to this compound exhibit IC values in the low nanomolar range against multiple myeloma cells .
- A significant study highlighted that the introduction of boronic acid into drug structures enhances their efficacy against resistant cancer types by improving bioavailability and reducing first-pass metabolism .
-
Antibacterial Activity :
- Boronic acids have demonstrated effectiveness against bacterial β-lactamases, which are enzymes that confer antibiotic resistance. The inhibition of these enzymes can restore the efficacy of β-lactam antibiotics .
- Additionally, compounds like this compound may also inhibit other critical bacterial enzymes, leading to reduced bacterial growth and biofilm formation .
- Antiviral Activity :
Case Studies
Q & A
Q. Table 1: Example Catalytic Systems for Boronation
| Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 45–48 | |
| NiCl₂(dppe) | NaOAc | Toluene | 30–35 |
A: How do substituents (Cl, F, MOM) influence reactivity in cross-coupling reactions?
- Electronic effects : The electron-withdrawing Cl and F at positions 2 and 4 reduce electron density at the boron center, slowing protodeboronation but increasing oxidative stability .
- Steric effects : The MOM group at position 3 creates steric hindrance, requiring bulky ligands (e.g., SPhos) to prevent catalyst poisoning .
- Regioselectivity : Fluorine’s ortho-directing nature ensures precise functionalization during precursor synthesis .
B: What analytical methods validate purity and structure?
- HPLC-MS/MS : Detects impurities (e.g., dehalogenated byproducts) at <1 ppm levels. Use C18 columns with 0.1% formic acid in mobile phases for optimal retention .
- NMR : ¹⁹F NMR (δ -110 to -120 ppm) confirms fluorine position; ¹¹B NMR (δ 28–32 ppm) verifies boronic acid integrity .
- Elemental analysis : Combustion analysis for C, H, B, and Cl ensures stoichiometric consistency .
A: How to mitigate protodeboronation in aqueous reaction conditions?
- pH control : Maintain pH 7–9 using phosphate buffers to stabilize the boronate anion .
- Co-solvents : Use THF/H₂O (4:1) to reduce water activity and slow hydrolysis .
- Additives : Add 1–5 mol% neopentyl glycol to form stable boronate esters .
B: What are key storage and handling protocols?
- Storage : Under inert atmosphere (Ar/N₂) at -20°C to prevent oxidation. Desiccate with P₂O₅ .
- Handling : Use gloveboxes for air-sensitive reactions. Avoid protic solvents during weighing .
A: How to assess stability under catalytic conditions?
- Kinetic studies : Monitor degradation via in-situ ¹¹B NMR. For Pd-catalyzed reactions, half-life (t₁/₂) decreases by 30% at >60°C .
- Accelerated stability testing : Expose to 40°C/75% RH for 72 hrs; ≤5% degradation indicates robustness .
A: What role does this compound play in stimuli-responsive drug delivery systems?
Q. Table 2: Comparative Reactivity with Polyols
| Polyol | Binding Constant (Kₐ, M⁻¹) | Application |
|---|---|---|
| Glucose | 1.2 × 10³ | Diabetes therapeutics |
| Sorbitol | 2.8 × 10³ | Oral drug delivery |
B: How to resolve contradictions in regioselectivity data during halogenation?
- Computational modeling : DFT studies (B3LYP/6-31G*) predict fluorine’s ortho-directing effect, overriding chloro’s meta preference .
- Experimental validation : Use isotopic labeling (¹⁸O-MOM) to track substituent effects via MS/MS fragmentation .
A: What strategies control genotoxic impurities (GTIs) in API synthesis?
- LC-MS/MS limits : Quantify aryl boronic acid impurities at ≤1 ppm using a validated ICH Q3D-compliant method .
- Purge studies : Demonstrate ≥3-log reduction in GTIs after crystallization .
A: How to optimize catalytic efficiency in challenging coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
